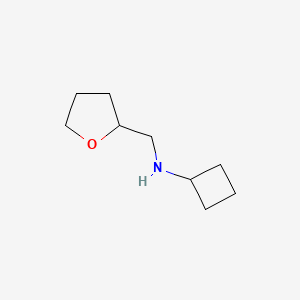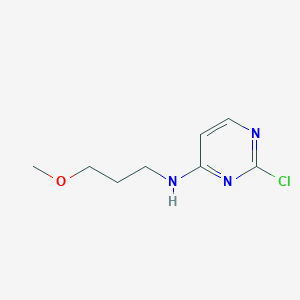amino}butanoate CAS No. 1423034-10-9](/img/structure/B1428012.png)
Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate
Übersicht
Beschreibung
“Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate” is a chemical compound with the molecular formula C12H20N2O3 . It has a molecular weight of 240.30 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2-oxazol-4-yl group, a methyl group, and an amino butanoate group . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .Wissenschaftliche Forschungsanwendungen
ER to Synapse Trafficking of NMDA Receptors
Research on glutamate receptors, including NMDA receptors which are crucial for synaptic transmission in the mammalian central nervous system, highlights the importance of understanding molecular mechanisms for potentially enhancing the treatment of psychiatric and neurological diseases. The study by Horak et al. (2014) focuses on the biosynthetic pathway, transport, and plasma membrane interactions of NMDA receptors, shedding light on their role in human brain diseases (Horak et al., 2014).
Health Benefits of 4,4-Dimethyl Phytosterols
Zhang et al. (2019) review the structures, sources, and preclinical studies of 4,4-dimethyl phytosterols, emphasizing their potential in disease prevention and involvement in the endogenous cannabinoid system. This highlights the significance of chemical structures in the development of new therapeutic agents (Zhang et al., 2019).
Branched Chain Aldehydes in Foods
Smit et al. (2009) explore the production and breakdown pathways of branched aldehydes, such as 2-methyl propanal and 3-methyl butanal, in food products, underlining the significance of chemical reactions at the level of metabolic conversions and microbial composition in influencing food flavor (Smit et al., 2009).
Sorption of Phenoxy Herbicides to Soil
The study by Werner et al. (2012) reviews the sorption experiments of phenoxy herbicides, including 2,4-D and its derivatives, to soil and minerals, providing insights into environmental chemistry and the interaction of chemicals with soil components (Werner et al., 2012).
Methylene-Linked Liquid Crystal Dimers
Research on methylene-linked liquid crystal dimers by Henderson and Imrie (2011) discusses their transitional properties and the formation of the twist-bend nematic phase, illustrating the application of chemical synthesis in materials science (Henderson & Imrie, 2011).
Eigenschaften
IUPAC Name |
methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl-methylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9-11(10(2)17-13-9)8-14(3)7-5-6-12(15)16-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSROUDIVHYVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427933.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)
![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)
![{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine](/img/structure/B1427937.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)


![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)

![[4-Methyl-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1427950.png)

